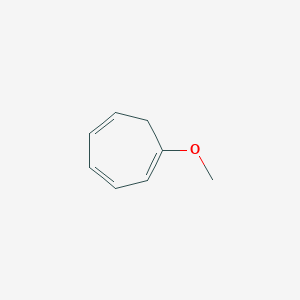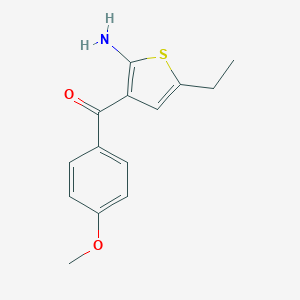
1-甲氧基-1,3,5-环庚三烯
描述
1-Methoxy-1,3,5-cycloheptatriene is a chemical compound with the molecular formula C8H10O . It contains a total of 19 bonds, including 9 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 1 seven-membered ring, and 1 ether (aliphatic) .
Molecular Structure Analysis
The molecular structure of 1-Methoxy-1,3,5-cycloheptatriene includes a seven-membered ring and an ether group . It has a total of 19 bonds, including 9 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, and 1 ether (aliphatic) .Chemical Reactions Analysis
While specific chemical reactions involving 1-Methoxy-1,3,5-cycloheptatriene are not available, cycloheptatriene, a related compound, is known to behave as a diene in Diels–Alder reactions, for example with maleic anhydride .Physical And Chemical Properties Analysis
1-Methoxy-1,3,5-cycloheptatriene has an average mass of 122.164 Da and a monoisotopic mass of 122.073166 Da .科学研究应用
碱催化异构化
1-甲氧基-1,3,5-环庚三烯经历碱催化异构化,在碱性醇环境中形成具有特定氢交换性质的各种异构体。这突显了它的反应性和在涉及异构化的化学合成和反应中的潜力(Zwaard, Prins, & Kloosterziel, 2010)。
环加成反应
它参与环加成反应,如与1,4-二氢萘-1,4-环氧丙烷的相互作用所示。这些反应导致特定加合物的独家形成,表明它在受控化学合成和环加成过程中的选择性中的实用性(Menzek et al., 2004)。
光学活性衍生物的制备
该化合物用于制备光学活性衍生物。其甲氧基取代版本表现出高立体选择性和受控的区域选择性,对于合成复杂有机分子至关重要(Sugimura et al., 2005)。
光物理学和光化学研究
其衍生物被用于光物理学和光化学研究,表明其在了解分子在光照下的行为和在光化学过程中的潜在应用方面的相关性(Kharlanov, Abraham, & Pischel, 2004)。
过渡金属配合物介导的化学应用
该化合物在过渡金属配合物介导的化学中发挥重要作用,特别是在有价值的受张力的双、三和多环化合物的合成中。它在各种环加成中的参与使其成为发展立体选择性合成天然产物方法中的关键组成部分(Dyakonov, Kadikova, & Dzhemilev, 2018)。
安全和危害
The safety data sheet for a related compound, cycloheptatriene, indicates that it is a highly flammable liquid and vapor. It is toxic if swallowed or in contact with skin. It causes skin and eye irritation and may cause respiratory irritation. It is also harmful to aquatic life with long-lasting effects .
属性
IUPAC Name |
1-methoxycyclohepta-1,3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-9-8-6-4-2-3-5-7-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHWQHYSUMPIHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169401 | |
| Record name | 1-Methoxy-1,3,5-cycloheptatriene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-1,3,5-cycloheptatriene | |
CAS RN |
1728-32-1 | |
| Record name | 1-Methoxy-1,3,5-cycloheptatriene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1728-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methoxy-1,3,5-cycloheptatriene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001728321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methoxy-1,3,5-cycloheptatriene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHOXY-1,3,5-CYCLOHEPTATRIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7GH82U4ZS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane](/img/structure/B121435.png)



![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)
![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)

![Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate](/img/structure/B121450.png)




